4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile
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Overview
Description
4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a hydrazinylidene group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile typically involves the condensation of 2-hydroxybenzaldehyde with 4-cyanobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzamide
- 4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzoic acid
- 4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzaldehyde
Uniqueness
4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and properties compared to its analogs. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions and provides additional sites for hydrogen bonding and π-π interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C15H11N3O |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile |
InChI |
InChI=1S/C15H11N3O/c16-9-12-5-7-13(8-6-12)10-17-18-11-14-3-1-2-4-15(14)19/h1-8,10-11,19H/b17-10?,18-11+ |
InChI Key |
YDOLBXBABJIBON-RAKQUHMUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=CC2=CC=C(C=C2)C#N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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